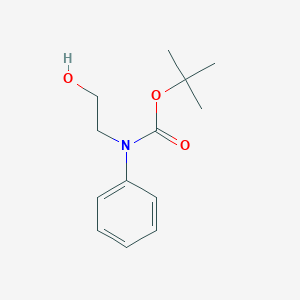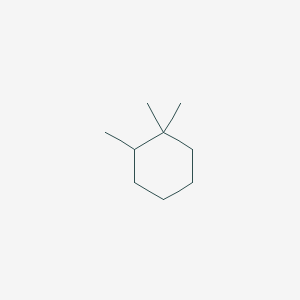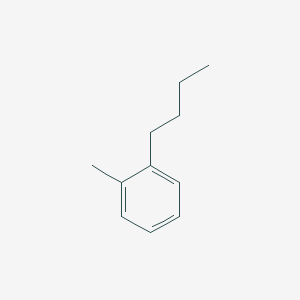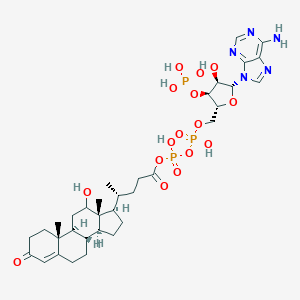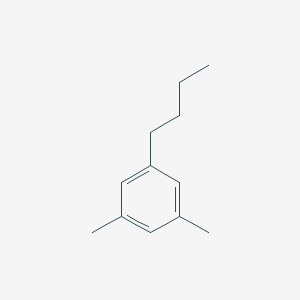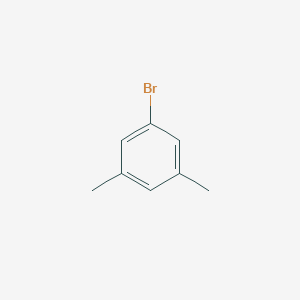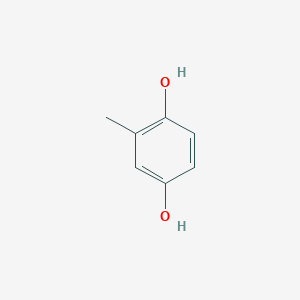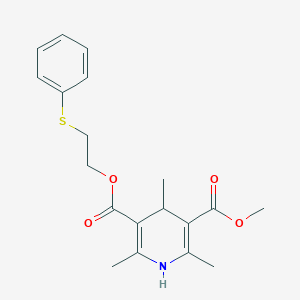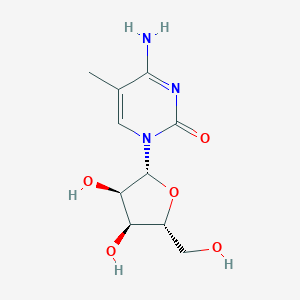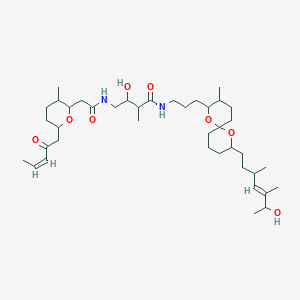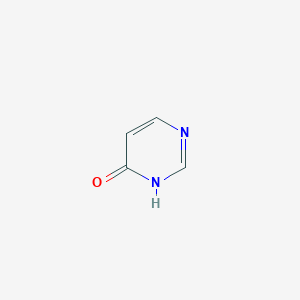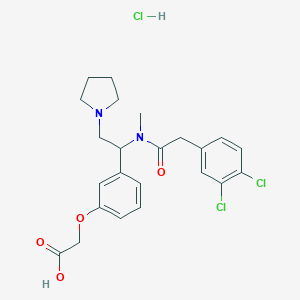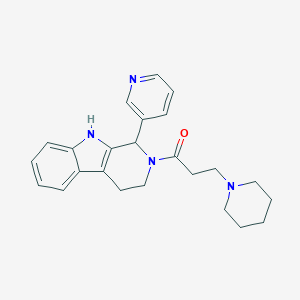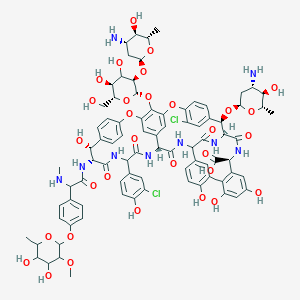
Helvecardin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Helvecardin B is a natural product that belongs to the family of polyketides. It is a secondary metabolite that is synthesized by the bacterium Streptomyces hygroscopicus var. Geldanus. Helvecardin B has gained significant attention in the scientific community due to its potent biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects.
Applications De Recherche Scientifique
Helvecardin B has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-tumor effects against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. Helvecardin B has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, Helvecardin B has antimicrobial effects against a variety of bacteria, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of Helvecardin B is not fully understood. However, it is believed to act by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of DNA topoisomerase II, Helvecardin B can induce DNA damage and cell cycle arrest, leading to cell death.
Effets Biochimiques Et Physiologiques
Helvecardin B has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. Additionally, Helvecardin B has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Helvecardin B has also been shown to have antimicrobial effects against a variety of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
Helvecardin B has several advantages for lab experiments. It is a potent and selective inhibitor of DNA topoisomerase II, making it a valuable tool for studying the role of this enzyme in cell division and DNA replication. Additionally, Helvecardin B has potent anti-tumor effects, making it a valuable tool for studying cancer biology. However, the synthesis of Helvecardin B is a complex and time-consuming process, making it difficult to obtain large quantities of the compound for lab experiments.
Orientations Futures
There are several potential future directions for research on Helvecardin B. One area of research could focus on the development of new synthetic methods for producing Helvecardin B, making it more accessible for lab experiments. Another area of research could focus on the development of new therapeutic applications for Helvecardin B, particularly in the treatment of inflammatory diseases and bacterial infections. Additionally, further research could be conducted to better understand the mechanism of action of Helvecardin B, leading to the development of more potent and selective inhibitors of DNA topoisomerase II.
In conclusion, Helvecardin B is a natural product with potent biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects. Its mechanism of action involves the inhibition of DNA topoisomerase II, leading to DNA damage and cell death. Helvecardin B has several advantages for lab experiments, but its synthesis is a complex and time-consuming process. Future research could focus on the development of new synthetic methods and therapeutic applications for Helvecardin B.
Méthodes De Synthèse
Helvecardin B is synthesized by the bacterium Streptomyces hygroscopicus var. Geldanus through a polyketide synthase (PKS) pathway. The PKS pathway involves a series of enzymatic reactions that lead to the formation of a polyketide chain. The chain is then modified by a series of tailoring enzymes, resulting in the final product, Helvecardin B. The synthesis of Helvecardin B is a complex process that requires specialized equipment and expertise.
Propriétés
Numéro CAS |
119979-34-9 |
|---|---|
Nom du produit |
Helvecardin B |
Formule moléculaire |
C84H93Cl2N9O31 |
Poids moléculaire |
1795.6 g/mol |
Nom IUPAC |
(1S,2R,18R,19R,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,3R,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-22-(3-chloro-4-hydroxyphenyl)-19-[[2-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxyphenyl]-2-(methylamino)acetyl]amino]-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C84H93Cl2N9O31/c1-30-65(101)46(87)27-55(117-30)124-72-37-12-19-51(45(86)22-37)122-53-24-38-23-52(73(53)126-84-75(71(107)69(105)54(29-96)123-84)125-56-28-47(88)66(102)31(2)118-56)120-40-15-8-34(9-16-40)68(104)63(94-76(108)58(89-4)33-6-13-41(14-7-33)121-83-74(116-5)70(106)67(103)32(3)119-83)80(112)91-60(36-11-18-49(99)44(85)21-36)77(109)92-61(38)79(111)90-59-35-10-17-48(98)42(20-35)57-43(25-39(97)26-50(57)100)62(82(114)115)93-81(113)64(72)95-78(59)110/h6-26,30-32,46-47,54-56,58-72,74-75,83-84,89,96-107H,27-29,87-88H2,1-5H3,(H,90,111)(H,91,112)(H,92,109)(H,93,113)(H,94,108)(H,95,110)(H,114,115)/t30-,31-,32?,46-,47-,54+,55-,56-,58?,59+,60?,61+,62-,63+,64-,65-,66-,67?,68+,69+,70?,71?,72+,74?,75+,83?,84-/m0/s1 |
Clé InChI |
MVUXVKWQCKGLNW-IQJYUAOFSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H](C2O)O)CO)OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)C(NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)O)N)Cl)N)O |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O |
Synonymes |
helvecardin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



